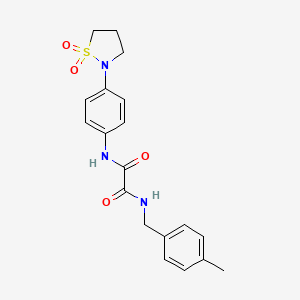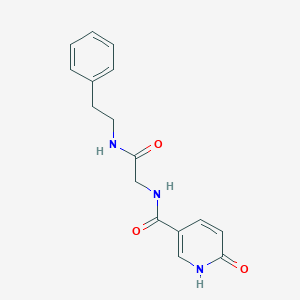![molecular formula C23H16Cl2F2N2O2 B2452954 1-[(2,6-dichlorophényl)méthyl]-4-(2,4-difluorobenzoyl)-3-méthyl-3H-quinoxalin-2-one CAS No. 317822-44-9](/img/structure/B2452954.png)
1-[(2,6-dichlorophényl)méthyl]-4-(2,4-difluorobenzoyl)-3-méthyl-3H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C23H16Cl2F2N2O2 and its molecular weight is 461.29. The purity is usually 95%.
BenchChem offers high-quality 1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Le composé synthétisé a été testé pour son activité antimicrobienne. Bien qu'il présente des effets antimicrobiens modérés, des investigations supplémentaires pourraient explorer son potentiel en tant qu'agent antimicrobien novateur contre des agents pathogènes spécifiques .
- Ce composé appartient à la famille des chalcones, qui comprend les flavonoïdes à chaîne ouverte. Les chalcones présentent diverses propriétés pharmacologiques, notamment des effets antibactériens, antifongiques, antioxydants et anti-inflammatoires. Elles ont également été étudiées pour leur potentiel en tant qu'agents antitumoraux et dans les applications de science des matériaux .
- Un intermédiaire clé pour la synthèse de l'herbicide triazolinone Sulfentrazone implique un processus de nitration continu d'un composé apparenté, la 2-(2,4-dichloro-5-nitrophényl)-4-(difluorométhyl)-5-méthyl-1,2,4-triazol-3-one. Comprendre les propriétés des dérivés de la quinoxalinone contribue au développement des herbicides .
- Un dérivé de pyrazoline nouvellement synthétisé, le 4-(3-(4-bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl) benzènesulfonamide (B4), a été étudié pour ses effets neurotoxiques. Cette recherche a exploré son impact sur l'activité de l'acétylcholinestérase (AchE), les niveaux de malondialdéhyde (MDA) dans le cerveau et les paramètres comportementaux. De telles investigations fournissent des informations sur les applications potentielles en neuropharmacologie .
- Les chalcones ont été étudiées comme agents préventifs de la salissure marine. Leur capacité à inhiber la formation de biofilms sur les surfaces immergées les rend pertinentes pour les applications marines .
- Les chalcones, y compris les dérivés de la quinoxalinone, ont été explorées en science des matériaux. Elles trouvent des applications en optique non linéaire, en optoélectronique et en détection électrochimique. Leurs propriétés électroniques uniques font d'elles des candidats intéressants pour diverses avancées technologiques .
Activité Antimicrobienne
Dérivé de Chalcone
Synthèse d'Herbicide Triazolinone
Enquête sur le Potentiel Neurotoxique
Prévention de la Salissure Marine
Science des Matériaux et Optoélectronique
Propriétés
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2F2N2O2/c1-13-22(30)28(12-16-17(24)5-4-6-18(16)25)20-7-2-3-8-21(20)29(13)23(31)15-10-9-14(26)11-19(15)27/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEOCPRYEVKGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=C(C=C(C=C3)F)F)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-(2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamido)benzoate](/img/structure/B2452871.png)
![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl-methylamino]azepane-1-carboxylate](/img/structure/B2452873.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2452874.png)



![1,3,4,9-tetramethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2452883.png)


![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2452889.png)
![ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate](/img/structure/B2452890.png)


![3-(4-ethylphenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452894.png)
